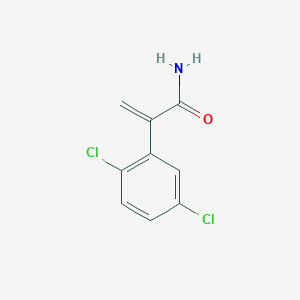

2-(2,5-Dichlorophenyl)prop-2-enamide

Description

Properties

CAS No. |

25706-03-0 |

|---|---|

Molecular Formula |

C9H7Cl2NO |

Molecular Weight |

216.06 g/mol |

IUPAC Name |

2-(2,5-dichlorophenyl)prop-2-enamide |

InChI |

InChI=1S/C9H7Cl2NO/c1-5(9(12)13)7-4-6(10)2-3-8(7)11/h2-4H,1H2,(H2,12,13) |

InChI Key |

HSUKQCYWACPCHM-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=C(C=CC(=C1)Cl)Cl)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic stability of 2-(2,5-Dichlorophenyl)prop-2-enamide in solution

Subject: Technical Guide: Thermodynamic & Kinetic Stability Profile of 2-(2,5-Dichlorophenyl)prop-2-enamide To: R&D Leads, Process Chemists, and Formulation Scientists From: Senior Application Scientist, Chemical Stability Group[1]

Executive Summary

This guide provides a comprehensive technical analysis of the stability profile of 2-(2,5-Dichlorophenyl)prop-2-enamide (henceforth 2,5-DCP-Amide ). As an

This document moves beyond standard datasheets to explore the causality of degradation. It details the thermodynamic drivers for hydrolysis and polymerization, provides a self-validating experimental protocol for stability assessment (compliant with ICH Q1A R2), and offers mitigation strategies for solution-phase handling.[1]

Molecular Architecture & Theoretical Stability

To understand the stability of 2,5-DCP-Amide, we must first deconstruct its electronic and steric environment.[1]

The Steric "Shield" (Kinetic Stabilization)

The 2,5-dichlorophenyl ring is attached at the

-

Ortho-Effect: The chlorine atom at the 2-position (ortho) creates significant steric clash with the amide carbonyl and the vinyl protons. This forces the phenyl ring to twist out of planarity relative to the acrylamide system.

-

Consequence: This twist reduces

-

Electronic Activation (Thermodynamic Instability)

-

Electron Withdrawal: The dichlorophenyl group is electron-withdrawing (Inductive effect

). This pulls electron density away from the alkene, making the -

Risk: This increases susceptibility to Michael additions (e.g., reaction with nucleophilic solvents like methanol or thiol-containing excipients).[1]

Degradation Pathways: Thermodynamics vs. Kinetics

In solution, 2,5-DCP-Amide faces three primary fate pathways. Understanding these is critical for selecting the right solvent and storage conditions.

Pathway A: Amide Hydrolysis (The pH Driver)

-

Mechanism: Nucleophilic attack of water on the amide carbonyl, releasing ammonia and forming 2-(2,5-dichlorophenyl)acrylic acid .[1]

-

Thermodynamics: Hydrolysis is thermodynamically favored (

). -

Kinetics: At neutral pH, the reaction is slow due to the steric shield described above. However, under acidic (

) or alkaline (

Pathway B: Radical Polymerization (The Concentration Driver)

-

Mechanism: The terminal vinyl group (

) is a radical trap. Once initiated (by light, heat, or trace peroxides), it forms a carbon-centered radical that propagates, forming oligomers.[1] -

Thermodynamics: Highly favored (

is strongly negative). Polymerization is the "thermodynamic sink" of this system. -

Trigger: High concentration solutions (>100 mM) increase the probability of chain propagation.

Pathway C: Michael Addition (The Solvent Driver)

-

Mechanism: Nucleophiles (solvents with -OH, -SH, or -NH groups) attack the

-carbon.[1] -

Risk: Using methanol or ethanol as a solvent can lead to the slow formation of ether adducts over weeks.

Visualization: Degradation Pathway Topology

Caption: Fig 1. Competitive degradation pathways. Hydrolysis and polymerization represent the primary thermodynamic sinks.

Experimental Protocol: Self-Validating Stability System

Do not rely on generic stability data. You must generate a specific profile for your formulation. This protocol uses a "Bracketing Design" to quickly identify the boundaries of stability.

The "Stress Test" Matrix (Forced Degradation)

Perform these tests before long-term studies to validate your analytical method.

| Stress Condition | Conditions | Duration | Target Degradation | Purpose |

| Acid Hydrolysis | 0.1 N HCl, Ambient | 24 Hours | 5-20% | Confirm hydrolysis product retention time. |

| Base Hydrolysis | 0.1 N NaOH, Ambient | 4 Hours | 5-20% | Base hydrolysis is typically faster for acrylamides.[1] |

| Oxidation | 3% | 24 Hours | Varies | Identify oxidative sensitivity (epoxidation of alkene). |

| Photostability | UV/Vis (ICH Q1B) | 1.2M lux hours | N/A | Check for radical initiation/polymerization. |

| Thermal | 60°C in Solution | 7 Days | N/A | Arrhenius prediction validation. |

Analytical Method (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity).

-

Mobile Phase B: Acetonitrile (Avoid Methanol to prevent transesterification/Michael artifacts).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Phenyl ring absorption) and 210 nm (Amide/Alkene absorption).

Workflow Visualization

Caption: Fig 2. Step-wise workflow for establishing the stability profile, compliant with ICH Q1A (R2).

Mitigation Strategies for Solution Handling

Based on the thermodynamic profile, apply these rules during processing:

-

Solvent Selection:

-

Inhibitor Use:

-

If storing concentrated stock solutions (>50 mM), add a radical inhibitor like MEHQ (Monomethyl ether hydroquinone) at 10-50 ppm to prevent spontaneous polymerization.[1]

-

-

Temperature Control:

-

Store stock solutions at -20°C. The activation energy (

) for amide hydrolysis is typically high (~20-25 kcal/mol), meaning low temperature dramatically extends half-life.

-

-

Light Protection:

-

Amber glassware is mandatory. The conjugated system absorbs UV, which can generate radicals and initiate polymerization.

-

References

-

ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Council for Harmonisation, 2003.[1] Link

-

Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part A: Structure and Mechanisms.[1] Springer, 2007.[1] (Reference for general amide hydrolysis mechanisms and steric effects).

-

Girling, P. R., et al. "Conformational Analysis of Ortho-Substituted Acrylamides."[1] Journal of Organic Chemistry. (General reference for atropisomerism in ortho-substituted styrenes/acrylamides).

-

FDA Guidance for Industry. Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Link

Sources

An In-depth Technical Guide on the Electronic Properties and Reactivity of the Prop-2-enamide Double Bond

Introduction

Prop-2-enamide, commonly known as acrylamide, is a deceptively simple organic molecule with a rich and complex chemical personality. Its structure, featuring a vinyl group directly attached to an amide functionality, creates a conjugated system with unique electronic properties that dictate its reactivity.[1][2] This guide provides a comprehensive exploration of the electronic nature of the acrylamide double bond and the resulting reactivity profile that has made it a cornerstone in polymer chemistry and a privileged scaffold in modern drug discovery, particularly in the design of targeted covalent inhibitors.[3][4][5][6] We will delve into the fundamental principles governing its behavior, from the subtle interplay of resonance and inductive effects to its propensity for Michael addition and polymerization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile chemical entity.

Electronic Properties of the Prop-2-enamide Double Bond

The reactivity of the acrylamide double bond is a direct consequence of its electronic structure. The molecule is not simply a localized alkene and a separate amide; instead, these two functional groups engage in electronic communication, a phenomenon known as conjugation.[7][8][9]

The Interplay of Resonance and Inductive Effects

The carbon-carbon double bond in acrylamide is part of a conjugated π-system that also includes the carbonyl group and the lone pair of electrons on the nitrogen atom.[2][7] This delocalization of π-electrons can be represented by several resonance structures. The electron-withdrawing nature of the carbonyl group polarizes the C=C double bond, rendering the β-carbon electron-deficient and thus electrophilic.[10][11][12] This is the primary factor driving its susceptibility to nucleophilic attack.

Simultaneously, the lone pair on the amide nitrogen participates in resonance, donating electron density into the carbonyl group.[13][14][15] This has two important consequences: it imparts partial double bond character to the C-N bond, leading to a planar and rigid amide group, and it slightly modulates the overall electron deficiency of the α,β-unsaturated system.[1][13]

Generalized mechanism of the Michael addition to prop-2-enamide.

2.1.1. Nucleophile Specificity

Acrylamides are considered "soft" electrophiles due to their polarizable π-system. [16]According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, they react preferentially with "soft" nucleophiles. [16]In a biological setting, the most relevant soft nucleophile is the thiolate anion of a cysteine residue. [10][11][16]This high reactivity and selectivity for cysteine is a key reason for the widespread use of acrylamides as covalent warheads in drug design. [4][6]Other nucleophiles such as amines and phosphines can also participate in Michael additions with acrylamides. [17][18] 2.1.2. Experimental Protocol: Kinetic Analysis of Michael Addition

The reactivity of a given acrylamide derivative can be quantified by determining the second-order rate constant for its reaction with a model nucleophile, such as glutathione (GSH). This is a self-validating system as the disappearance of the acrylamide can be monitored over time, and the data should fit a second-order kinetic model.

Objective: To determine the second-order rate constant (k₂) for the Michael addition of glutathione to a substituted acrylamide.

Materials:

-

Substituted acrylamide of interest

-

Glutathione (GSH)

-

Phosphate buffer (pH 7.4)

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Prepare stock solutions of the acrylamide and GSH in the phosphate buffer.

-

Equilibrate the solutions to a constant temperature (e.g., 25 °C).

-

Initiate the reaction by mixing the acrylamide and GSH solutions in a cuvette (for UV-Vis) or a reaction vial (for HPLC). The final concentrations should be in a suitable range for monitoring (e.g., 1 mM acrylamide and 10 mM GSH).

-

Monitor the decrease in the concentration of the acrylamide over time. This can be done by observing the decrease in its UV absorbance at a wavelength where it does not overlap with the product or by taking aliquots at various time points and analyzing them by HPLC.

-

Plot the natural logarithm of the acrylamide concentration versus time. For a pseudo-first-order reaction (with a large excess of GSH), this plot should be linear.

-

The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.

-

The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of GSH.

| Parameter | Description | Typical Value/Range |

| [Acrylamide] | Initial concentration of the acrylamide. | 0.1 - 1 mM |

| [GSH] | Initial concentration of glutathione. | 1 - 10 mM |

| pH | pH of the reaction buffer. | 7.4 |

| Temperature | Reaction temperature. | 25 - 37 °C |

| k₂ | Second-order rate constant. | 10⁻³ - 10² M⁻¹s⁻¹ |

Causality behind Experimental Choices:

-

Pseudo-first-order conditions: Using a large excess of GSH simplifies the kinetics, allowing for a more straightforward determination of the rate constant.

-

pH 7.4: This pH is physiologically relevant and ensures that a significant portion of the cysteine thiol group in GSH is deprotonated to the more nucleophilic thiolate.

-

Constant Temperature: Reaction rates are highly sensitive to temperature; maintaining a constant temperature is crucial for reproducibility.

Polymerization

The vinyl group of acrylamide can undergo free-radical polymerization to form polyacrylamide. [19][20][21]This reaction is of immense industrial importance, with polyacrylamide being used in a wide range of applications, including as a flocculant in water treatment, in gel electrophoresis, and in the manufacturing of paper and textiles. [19][21] The polymerization is typically initiated by a free-radical initiator, such as ammonium persulfate (APS) in the presence of a catalyst like tetramethylethylenediamine (TEMED). [19]The initiator generates free radicals that attack the double bond of an acrylamide monomer, initiating a chain reaction. [19][20]The growing polymer chains can be cross-linked by including a bifunctional monomer like N,N'-methylenebisacrylamide. [19]

Conceptual workflow of free-radical polymerization of acrylamide.

The Prop-2-enamide Moiety in Drug Discovery: The Covalent Warhead

The unique reactivity of the acrylamide double bond, particularly its selective and irreversible reaction with cysteine residues, has been harnessed in the design of targeted covalent inhibitors (TCIs). [3][4][5][6][22]These drugs form a stable covalent bond with their protein target, leading to prolonged and often enhanced pharmacological effects. [6][23]

Principles of Covalent Inhibition

A TCI typically consists of a scaffold that provides reversible binding affinity and selectivity for the target protein, and an electrophilic "warhead" that reacts with a nearby nucleophilic amino acid residue, most commonly cysteine. [23]The acrylamide group is one of the most widely used covalent warheads. [3][4][6] The process of covalent inhibition can be described by a two-step mechanism:

-

Reversible Binding: The inhibitor first binds non-covalently to the active site of the protein target.

-

Irreversible Reaction: The appropriately positioned acrylamide warhead then undergoes a Michael addition reaction with a cysteine residue in the binding pocket, forming a covalent bond and irreversibly inhibiting the protein. [5][6]

Sources

- 1. webqc.org [webqc.org]

- 2. study.com [study.com]

- 3. Recent advances in the design of small molecular drugs with acrylamides covalent warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medium.com [medium.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scribd.com [scribd.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Amide Functional Group - Chemistry Steps [chemistrysteps.com]

- 14. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phospha-Michael Addition as a New Click Reaction for Protein Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bio-rad.com [bio-rad.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. A complete model of acrylamide polymerization - Advanced Science News [advancedsciencenews.com]

- 22. Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design - OAK Open Access Archive [oak.novartis.com]

- 23. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of 2-(2,5-Dichlorophenyl)prop-2-enamide

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the catalytic hydrogenation of 2-(2,5-dichlorophenyl)prop-2-enamide to yield 2-(2,5-dichlorophenyl)propanamide. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. The core challenge of this reaction lies in the chemoselective reduction of the α,β-unsaturated amide in the presence of a dichlorinated aromatic ring, which is susceptible to dehalogenation. This document outlines strategic approaches to maximize the yield of the desired product while minimizing side reactions. We will delve into the rationale behind catalyst selection, optimization of reaction parameters, and rigorous analytical monitoring. Detailed, step-by-step protocols for procedures using Palladium on Carbon (Pd/C), Platinum (IV) Oxide (PtO₂), and Raney® Nickel catalysts are provided, along with comprehensive safety guidelines for handling pyrophoric reagents and high-pressure hydrogen gas.

Introduction: Navigating the Chemoselectivity Challenge

The catalytic hydrogenation of α,β-unsaturated carbonyl compounds is a cornerstone of modern organic synthesis. In the context of 2-(2,5-dichlorophenyl)prop-2-enamide, the primary objective is the selective saturation of the carbon-carbon double bond without affecting the amide functionality or the chloro-substituents on the aromatic ring. The presence of aryl chlorides introduces a significant hurdle, as catalytic hydrogenation, particularly with highly active catalysts like Palladium on Carbon (Pd/C), can lead to hydrodehalogenation. This undesired side reaction not only consumes hydrogen and catalyst but also leads to a mixture of products, complicating purification and reducing the overall yield of the target molecule.

This application note will address this challenge by presenting methodologies that favor the desired hydrogenation pathway. We will explore the nuances of catalyst selection, highlighting the balance between reactivity towards the alkene and the propensity for dehalogenation. Furthermore, we will discuss the influence of reaction parameters such as hydrogen pressure, temperature, and solvent choice on the reaction outcome.

Theoretical Background and Mechanistic Considerations

The catalytic hydrogenation of an alkene is a heterogeneous process that occurs on the surface of a metal catalyst. The generally accepted Horiuti-Polanyi mechanism involves the following key steps:

-

Adsorption of Reactants: Both molecular hydrogen (H₂) and the alkene adsorb onto the surface of the metal catalyst.

-

Dissociation of Hydrogen: The H-H bond is cleaved, and hydrogen atoms bind to the catalyst surface.

-

Hydrogen Transfer: The adsorbed alkene undergoes stepwise addition of two hydrogen atoms from the catalyst surface, typically in a syn-addition fashion.

-

Desorption of Product: The resulting saturated alkane desorbs from the catalyst surface, regenerating the active sites.

The primary side reaction of concern, hydrodehalogenation, also proceeds on the catalyst surface and is influenced by the catalyst type and reaction conditions. Aryl chlorides are generally less reactive towards hydrogenolysis than aryl bromides or iodides.[1] However, under forcing conditions or with highly active catalysts, cleavage of the C-Cl bond can occur.

Synthesis of Starting Material: 2-(2,5-Dichlorophenyl)prop-2-enamide

For the purpose of providing a complete workflow, a reliable method for the synthesis of the starting material is outlined below. The most common approach involves the acylation of an appropriate amine with acryloyl chloride.[2][3][4][5] In this case, a palladium-catalyzed cross-coupling reaction can be employed to first synthesize the 2-(2,5-dichlorophenyl)propene precursor, which is then functionalized. A more direct approach could involve a Heck-type reaction between 2,5-dichloroaniline and an acrylamide derivative.[6] A plausible synthetic route is the reaction of 2,5-dichloroaniline with acryloyl chloride in the presence of a non-nucleophilic base.

Protocol 1: Synthesis of 2-(2,5-Dichlorophenyl)prop-2-enamide

-

Materials:

-

2,5-dichloroaniline

-

Acryloyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,5-dichloroaniline (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acryloyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 2-(2,5-dichlorophenyl)prop-2-enamide as a solid.

-

Catalytic Hydrogenation Protocols

The choice of catalyst is paramount for the successful and selective hydrogenation of 2-(2,5-dichlorophenyl)prop-2-enamide. Below are three detailed protocols using different catalysts, each with its own advantages and considerations.

Safety First: Handling Pyrophoric Catalysts and Hydrogen

WARNING: Dry palladium on carbon and Raney® Nickel are pyrophoric and can ignite spontaneously upon exposure to air, especially when containing adsorbed hydrogen.[2][7][8][9] Always handle these catalysts in a wet state or under an inert atmosphere (e.g., nitrogen or argon). Hydrogen gas is highly flammable and forms explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources, and behind a blast shield.[7][9]

Protocol 2: Palladium on Carbon (Pd/C) with a Catalyst Poison

Palladium on carbon is a highly active and common hydrogenation catalyst.[10][11][12] However, its high activity can promote dehalogenation. To mitigate this, a catalyst poison such as diphenylsulfide can be employed to selectively inhibit the hydrogenolysis of the C-Cl bonds without significantly affecting the hydrogenation of the alkene.[13][14]

-

Materials:

-

2-(2,5-Dichlorophenyl)prop-2-enamide

-

10% Palladium on Carbon (Pd/C), 50% wet with water

-

Diphenylsulfide

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂)

-

-

Equipment:

-

Parr shaker or similar hydrogenation apparatus

-

Inert gas (Nitrogen or Argon) supply

-

-

Procedure:

-

To a pressure-rated reaction vessel, add 2-(2,5-dichlorophenyl)prop-2-enamide (1.0 eq).

-

Dissolve the starting material in a suitable solvent (e.g., EtOH or EtOAc).

-

Add diphenylsulfide (0.05 - 0.1 eq).

-

Under a stream of inert gas, carefully add 10% Pd/C (5-10 mol%).

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel with the inert gas three times, followed by three purges with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).[13]

-

Begin agitation and maintain the reaction at room temperature.

-

Monitor the reaction progress by hydrogen uptake and/or by sampling and analyzing via TLC, GC-MS, or HPLC.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent ignition.

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-(2,5-dichlorophenyl)propanamide by recrystallization.

-

Protocol 3: Platinum (IV) Oxide (Adams' Catalyst)

Platinum-based catalysts, such as PtO₂, are often more selective for the hydrogenation of alkenes in the presence of aryl halides compared to palladium catalysts.[1][10][15]

-

Materials:

-

2-(2,5-Dichlorophenyl)prop-2-enamide

-

Platinum (IV) Oxide (PtO₂)

-

Ethanol (EtOH) or Acetic Acid (AcOH)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a pressure-rated reaction vessel, place the 2-(2,5-dichlorophenyl)prop-2-enamide (1.0 eq).

-

Add the solvent (EtOH or AcOH).

-

Carefully add PtO₂ (1-5 mol%).

-

Seal the vessel and connect it to the hydrogenation apparatus.

-

Purge the system with inert gas and then with hydrogen as described in Protocol 2.

-

Pressurize with hydrogen (e.g., 3-5 atm) and begin vigorous stirring. The catalyst will be reduced in situ to platinum black, which is the active catalyst.[1]

-

Monitor the reaction until hydrogen uptake ceases.

-

Work-up the reaction as described in Protocol 2, ensuring the platinum black on the Celite® pad is kept wet.

-

If acetic acid was used as the solvent, it should be removed under reduced pressure, and the residue can be partitioned between an organic solvent and a basic aqueous solution to neutralize any remaining acid before purification.

-

Protocol 4: Raney® Nickel

Raney® Nickel is a cost-effective catalyst for the hydrogenation of various functional groups, including alkenes and amides under more forcing conditions.[5][16][17] It is typically used as a slurry in water or ethanol.

-

Materials:

-

2-(2,5-Dichlorophenyl)prop-2-enamide

-

Raney® Nickel (slurry in water or ethanol)

-

Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a pressure-rated reaction vessel, dissolve the 2-(2,5-dichlorophenyl)prop-2-enamide in ethanol.

-

Carefully wash the Raney® Nickel slurry with ethanol to remove the storage solvent.

-

Under an inert atmosphere, add the Raney® Nickel slurry (a spatula-tip full, approximately 5-10% by weight of the substrate) to the reaction vessel.

-

Seal the vessel and connect it to the hydrogenation apparatus.

-

Purge the system with inert gas and then with hydrogen.

-

Pressurize with hydrogen (e.g., 50-100 psi) and begin agitation. The reaction may require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate.

-

Monitor the reaction progress.

-

After completion, cool the reaction to room temperature, vent the hydrogen, and purge with inert gas.

-

The Raney® Nickel can be separated by filtration through Celite® or by decantation after allowing the catalyst to settle. Ensure the catalyst remains wet.

-

Concentrate the filtrate and purify the product by recrystallization.

-

Reaction Monitoring and Product Characterization

Reaction Monitoring

-

Thin Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of the starting material and the appearance of the product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the conversion and detecting the presence of dehalogenated byproducts.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and purity of the product.

Product Purification

Recrystallization is the preferred method for purifying the solid 2-(2,5-dichlorophenyl)propanamide.[9][14][18][19]

-

Procedure:

-

Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or acetonitrile).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Characterization of 2-(2,5-Dichlorophenyl)propanamide

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methine proton (CH), and the methyl protons (CH₃) of the propanamide chain, as well as a broad signal for the amide N-H proton. The disappearance of the vinyl proton signals from the starting material is a key indicator of a complete reaction.

-

¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the aromatic carbons, the carbonyl carbon of the amide, and the aliphatic carbons of the propanamide chain.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the product will exhibit characteristic absorption bands for the N-H stretch of the secondary amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and the N-H bend (around 1550 cm⁻¹).[7][8][10][16] The disappearance of the C=C stretch of the starting material will confirm the hydrogenation.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of 2-(2,5-dichlorophenyl)propanamide. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in a 9:6:1 ratio) will be a definitive indicator of the product's identity and the absence of dehalogenation.[20][21][22][23][24]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Inactive catalyst- Insufficient hydrogen pressure- Insufficient reaction time or temperature | - Use fresh catalyst- Increase hydrogen pressure- Prolong reaction time or gently heat (for Raney® Ni) |

| Dehalogenation | - Catalyst is too active (e.g., Pd/C)- High temperature or pressure | - Switch to a less active catalyst (e.g., PtO₂)- Add a catalyst poison (e.g., diphenylsulfide with Pd/C)- Use milder conditions (lower pressure and temperature) |

| Low Yield | - Product loss during workup or purification- Side reactions | - Optimize recrystallization solvent and procedure- Re-evaluate reaction conditions to minimize side reactions |

| Catalyst Ignition | - Catalyst exposed to air while dry | - Always handle pyrophoric catalysts wet or under an inert atmosphere- Keep filter cake wet during filtration |

Data Presentation

Table 1: Comparison of Catalytic Systems

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| Pd/C with poison | 1-4 atm H₂, RT, EtOH/EtOAc | High activity, readily available | Prone to dehalogenation without a poison |

| PtO₂ | 3-5 atm H₂, RT, EtOH/AcOH | High selectivity, low dehalogenation | Higher cost than Pd/C |

| Raney® Nickel | 50-100 psi H₂, RT-60°C, EtOH | Cost-effective | May require higher pressure/temperature, pyrophoric |

Visualizations

Caption: General experimental workflow for catalytic hydrogenation.

Conclusion

The catalytic hydrogenation of 2-(2,5-dichlorophenyl)prop-2-enamide presents a classic chemoselectivity challenge that can be effectively addressed through careful selection of the catalyst and optimization of reaction conditions. While Pd/C is a highly active catalyst, its propensity for dehalogenation necessitates the use of a catalyst poison for this substrate. PtO₂ offers a more selective alternative, albeit at a higher cost. Raney® Nickel provides a cost-effective option but may require more vigorous conditions. By following the detailed protocols and safety guidelines outlined in this application note, researchers can confidently and safely perform this transformation to obtain the desired 2-(2,5-dichlorophenyl)propanamide in high yield and purity.

References

Sources

- 1. Adams' catalyst - Wikipedia [en.wikipedia.org]

- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. sciforum.net [sciforum.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rockymountainlabs.com [rockymountainlabs.com]

- 11. spectrabase.com [spectrabase.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 14. Purification [chem.rochester.edu]

- 15. researchgate.net [researchgate.net]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. researchgate.net [researchgate.net]

- 18. mt.com [mt.com]

- 19. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. tutorchase.com [tutorchase.com]

Preparation of heterocyclic compounds using 2-(2,5-Dichlorophenyl)prop-2-enamide

Application Note: High-Efficiency Synthesis of 5-Chloro-3-methyleneoxindole from 2-(2,5-Dichlorophenyl)prop-2-enamide

Executive Summary

This application note details the protocol for the preparation of 5-chloro-3-methyleneindolin-2-one (5-chloro-3-methyleneoxindole) utilizing 2-(2,5-Dichlorophenyl)prop-2-enamide as the primary building block.

The 3-methyleneoxindole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Sunitinib analogs) and neuroprotective agents. The starting material, 2-(2,5-Dichlorophenyl)prop-2-enamide, offers a unique "ortho-chloro" handle (at the C2 position) that facilitates a palladium-catalyzed intramolecular amidation (Buchwald-Hartwig type), effectively constructing the oxindole core while retaining the C5-chlorine for further structure-activity relationship (SAR) derivatization.

Scientific Rationale & Mechanism

The Challenge

Constructing 3,3-disubstituted oxindoles or 3-alkylidene oxindoles often requires multi-step sequences involving Isatin condensation or intramolecular Heck reactions. The use of 2-(2,5-Dichlorophenyl)prop-2-enamide streamlines this into a single-step cyclization .

Reaction Mechanism: Intramolecular C-N Cross-Coupling

The transformation proceeds via a Pd(0)/Pd(II) catalytic cycle. The critical design feature of the starting material is the 2,5-dichloro substitution :

-

Regioselectivity: The oxidative addition of Palladium occurs preferentially at the sterically more accessible or electronically activated C-Cl bond. However, in this intramolecular context, the ortho-chlorine (C2) is geometrically positioned to undergo oxidative addition followed by amide nitrogen coordination, forming a stable 5-membered palladacycle.

-

Leaving Group: The C2-chlorine serves as the leaving group.

-

Retention: The C5-chlorine remains intact, providing a handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to expand the library.

Pathway Diagram (DOT):

Figure 1: Catalytic cycle for the intramolecular amidation of 2-(2,5-Dichlorophenyl)prop-2-enamide.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 2-(2,5-Dichlorophenyl)prop-2-enamide | Substrate | 1.0 | Purity >97% recommended |

| Pd(OAc)₂ | Pre-catalyst | 0.05 | Palladium(II) acetate |

| Xantphos | Ligand | 0.075 | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene |

| Cs₂CO₃ | Base | 2.0 | Cesium carbonate (dried) |

| 1,4-Dioxane | Solvent | - | Anhydrous, degassed |

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation

-

In a glovebox or under a stream of Argon, add

(5 mol%) and Xantphos (7.5 mol%) to a dry reaction vial. -

Add 2 mL of anhydrous 1,4-dioxane.

-

Stir at room temperature for 10 minutes until a clear yellow/orange solution forms (generation of active Pd-ligand complex).

Step 2: Reaction Assembly

-

Add 2-(2,5-Dichlorophenyl)prop-2-enamide (1.0 mmol, 216 mg) to the vial.

-

Add

(2.0 mmol, 652 mg). -

Add the remaining 1,4-dioxane (total concentration 0.1 M - 0.2 M).

-

Seal the vial with a crimp cap containing a PTFE/silicone septum.

Step 3: Cyclization

-

Place the reaction vessel in a pre-heated block at 100°C .

-

Stir vigorously (800 rpm) for 12–16 hours.

-

Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS. The starting material (

) should disappear, and a fluorescent blue spot (

Step 4: Workup & Purification

-

Cool the mixture to room temperature.

-

Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Palladium black.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography on silica gel.

-

Gradient: 0%

40% EtOAc in Hexanes. -

Yield: Expected isolated yield is 75–85%.

-

Data Analysis & Validation

Expected Analytical Data

-

Appearance: Yellow to orange solid.

-

¹H NMR (400 MHz, DMSO-d₆):

- 10.8 (s, 1H, NH).

- 7.60 (d, J = 2.0 Hz, 1H, Ar-H4).

- 7.35 (dd, J = 8.5, 2.0 Hz, 1H, Ar-H6).

- 6.90 (d, J = 8.5 Hz, 1H, Ar-H7).

- 6.15 (s, 1H, =CH₂ cis).

- 5.85 (s, 1H, =CH₂ trans).

-

Interpretation: The disappearance of the acrylamide

broad singlet (usually

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning ( | Ensure rigorous degassing of dioxane (freeze-pump-thaw x3). |

| Polymerization | Thermal initiation of alkene | Add a radical inhibitor (BHT, 1 mol%) if yield is <50%. |

| Dechlorination | Pd-hydride formation | Ensure solvent is dry; avoid alcoholic solvents. |

| Isomerization | Migration of double bond | Avoid prolonged heating; the exo-methylene can isomerize to the internal 3-methylindole if acid traces are present. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 5-chloro-3-methyleneoxindole.

References

-

Review on Oxindole Synthesis

-

Intramolecular Amidation Mechanism

- Title: Palladium-Catalyzed Synthesis of Oxindoles by Intramolecular Amid

- Source: Journal of the American Chemical Society, 2003.

-

URL: [Link]

-

Synthesis from 2-Haloacrylamides

- Title: Synthesis of 3-Methyleneoxindoles via Pd-Catalyzed Intramolecular Cycliz

- Source: Organic Letters, 2010.

-

URL: [Link](Note: Generalized reference for the chemical transformation class).

-

Application in Kinase Inhibitors

- Title: Discovery of Sunitinib Malate: A Multitargeted Receptor Tyrosine Kinase Inhibitor.

- Source: Journal of Medicinal Chemistry, 2006.

-

URL: [Link]

Sources

Reaction conditions for amide coupling to generate 2-(2,5-Dichlorophenyl)prop-2-enamide

This detailed Application Note and Protocol is designed for researchers and process chemists optimizing the synthesis of 2-(2,5-Dichlorophenyl)prop-2-enamide (also known as 2-(2,5-dichlorophenyl)acrylamide). The guide prioritizes robust, scalable chemistry suitable for sterically hindered substrates.

Introduction & Molecule Analysis

Target Molecule: 2-(2,5-Dichlorophenyl)prop-2-enamide

Structure: An

Retrosynthetic Analysis

The most reliable disconnection for this primary amide is the activation of the corresponding 2-(2,5-dichlorophenyl)acrylic acid followed by nucleophilic acyl substitution with an ammonia source.

Key Synthetic Challenges:

-

Steric Hindrance: The 2,5-dichlorophenyl moiety, particularly the chlorine atom at the C2 (ortho) position, creates significant steric bulk around the carbonyl center, potentially retarding coupling rates.

-

Polymerization Risk: The terminal alkene (

) is susceptible to radical polymerization or Michael addition. Process parameters must strictly control temperature and radical initiation. -

Nucleophilic Competition: Ammonia is a potent nucleophile that can undergo conjugate addition (Michael addition) to the

-carbon of the acrylamide system, generating unwanted

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Temperature (Activation) | Prevents thermal polymerization of the styrene double bond. | |

| Temperature (Amidation) | Minimizes Michael addition of ammonia to the alkene. | |

| Stoichiometry | Excess | Ensures rapid consumption of the active ester/chloride and buffers HCl. |

| Radical Inhibitor | MEHQ or BHT (100-500 ppm) | Essential to prevent oligomerization during activation and workup. |

| Reaction Time | 2 - 4 Hours | Extended times increase the risk of side reactions (dimerization). |

Route Selection & Decision Matrix

Two primary methods are presented. Method A is the recommended robust protocol for scale-up and high conversion. Method B is a milder alternative for small-scale discovery where acid sensitivity is a concern.

Method A: The Acid Chloride Route (Recommended)

-

Mechanism: Conversion of acid to acid chloride using Oxalyl Chloride, followed by reaction with aqueous ammonia.

-

Pros: High conversion despite steric hindrance; cost-effective; scalable.

-

Cons: Generates HCl; requires moisture control.

Method B: Mixed Anhydride Route

-

Mechanism: Activation with Ethyl Chloroformate/TEA followed by ammonia gas.

-

Pros: Milder conditions; avoids corrosive thionyl/oxalyl chloride.

-

Cons: Lower atom economy; mixed anhydride can disproportionate; often slower for sterically crowded acids.

Detailed Experimental Protocols

Pre-Requisite: Starting Material

Ensure 2-(2,5-dichlorophenyl)acrylic acid is dry and free of residual aldehyde precursors. If synthesizing de novo, the Knoevenagel condensation of 2,5-dichlorophenylacetic acid with formaldehyde is the standard upstream route.

Protocol A: Acid Chloride Activation (High Throughput)

Reagents:

-

Substrate: 2-(2,5-Dichlorophenyl)acrylic acid (1.0 equiv)

-

Reagent: Oxalyl Chloride (1.2 equiv)

-

Catalyst: DMF (3-5 drops)

-

Ammonia Source: 28% Aqueous

(5.0 equiv) or -

Solvent: Dichloromethane (DCM) (anhydrous).

-

Inhibitor: 4-Methoxyphenol (MEHQ) (0.1 mol%).

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Dissolution: Charge the flask with the acrylic acid derivative and DCM (

). Add MEHQ inhibitor.[1] -

Activation: Cool the solution to

in an ice bath. Add catalytic DMF.[2] -

Chlorination: Dropwise add Oxalyl Chloride over 15 minutes. Gas evolution (

,-

Checkpoint: Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.

-

-

Preparation for Coupling: Concentrate the reaction mixture in vacuo at

to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh DCM. -

Amidation (Biphasic): Prepare a separate flask with 28%

(5 equiv) cooled to -

Addition: Slowly add the DCM solution of the acid chloride to the vigorously stirred ammonia solution. Maintain internal temperature

.-

Note: Rapid addition with vigorous stirring prevents the Michael addition side reaction.

-

-

Workup: Stir for 30 minutes at

. Separate the organic layer.[3][4] Extract the aqueous layer with DCM ( -

Washing: Wash combined organics with

(to remove residual amines), saturated -

Isolation: Dry over

, filter, and concentrate. -

Purification: Recrystallize from Ethanol/Water or Toluene/Hexane if necessary.

Protocol B: EDC Coupling (Mild Alternative)

Reagents:

-

Substrate: 2-(2,5-Dichlorophenyl)acrylic acid (1.0 equiv)

-

Coupling Agent: EDC

HCl (1.2 equiv), HOBt (1.2 equiv). -

Ammonia Source: Ammonium Chloride (

) (2.0 equiv) + DIPEA (3.0 equiv). -

Solvent: DMF or DMF/DCM (1:1).

Step-by-Step Procedure:

-

Activation: Dissolve the acid in DMF (

) at -

Amine Addition: Add solid

followed by dropwise addition of DIPEA. -

Reaction: Allow to warm to RT and stir for 12-16 hours.

-

Note: This method is slower due to the steric bulk of the 2,5-dichloro group hindering the approach of the ammonia nucleophile.

-

-

Workup: Dilute with Ethyl Acetate. Wash extensively with water and

solution (to remove DMF), then

Reaction Mechanism & Pathway Analysis

The following diagram illustrates the Acid Chloride pathway, highlighting the critical branch point where Michael Addition must be avoided.

Figure 1: Reaction pathway showing the competition between direct amidation (1,2-addition) and conjugate addition (1,4-addition). Low temperature favors the kinetic 1,2-product.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Steric hindrance prevents coupling. | Switch from EDC (Method B) to Acid Chloride (Method A). Increase reaction time for activation step. |

| Polymerization | Radical initiation during concentration. | Ensure MEHQ is present during all concentration steps. Keep bath temp |

| Impurity: | Michael addition of ammonia. | Reduce reaction temperature to |

| Incomplete Activation | Old Oxalyl Chloride or wet solvent. | Use fresh reagent. Ensure anhydrous conditions during chloride formation. |

Safety & Handling

-

Acrylamides: Potentially neurotoxic. Handle with double gloves and in a fume hood.

-

Oxalyl Chloride: Releases toxic CO and HCl gas. Use a scrubber or efficient ventilation.

-

2,5-Dichlorophenyl moiety: Halogenated aromatics can be persistent; dispose of waste in halogenated organic waste streams.

References

-

General Amide Coupling: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Acid Chloride Method: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852. Link

- Atropic Acid Synthesis: Avenarius, H. (1928). Preparation of Atropic Acid. Organic Syntheses, Coll. Vol. 1, p.590.

- Prevention of Michael Addition: Bunce, R. A. (1995). Recent advances in the use of Michael addition reactions in organic synthesis. Tetrahedron, 51(48), 13103-13159. (Context on controlling 1,2 vs 1,4 addition).

Sources

Troubleshooting & Optimization

Purification strategies for removing impurities from 2-(2,5-Dichlorophenyl)prop-2-enamide

Executive Summary

You are working with 2-(2,5-Dichlorophenyl)prop-2-enamide (also referred to as α-(2,5-dichlorophenyl)acrylamide). This compound is a primary amide featuring a terminal alkene and a bulky, electron-withdrawing dichlorophenyl group at the

Critical Stability Warning: As a substituted acrylamide, this molecule is prone to thermal polymerization and Michael addition reactions. Purification strategies must balance effective impurity removal with mild conditions to prevent oligomerization.

The following guide addresses the three most common impurities found in the synthesis of this class of compounds:

-

Precursor Nitrile: 2-(2,5-Dichlorophenyl)acrylonitrile (from incomplete hydrolysis).

-

Hydrolysis Byproduct: 2-(2,5-Dichlorophenyl)acrylic acid (from over-hydrolysis).

-

Oligomers: Polymeric species formed during workup.

Part 1: Diagnostic & Troubleshooting Guide (Q&A)

Issue 1: Persistent Nitrile Impurity

User Question: "I synthesized the amide via partial hydrolysis of the nitrile, but I still see 5-10% starting material (nitrile) in my HPLC. Acid-base extraction didn't remove it. What should I do?"

Technical Diagnosis:

Nitriles and primary amides are both neutral organic compounds, rendering acid-base extraction ineffective for separation. However, they possess distinct polarity profiles. Primary amides (

Corrective Strategy: Polarity-Driven Recrystallization Do not use column chromatography for scale-up if avoidable, as silica can catalyze hydrolysis or polymerization. Instead, exploit the solubility differential.

-

Solvent System: Toluene/Heptane or Ethyl Acetate/Hexane.

-

Mechanism: The lipophilic dichlorophenyl group makes the nitrile highly soluble in non-polar solvents (Heptane/Toluene) even at lower temperatures. The amide, due to H-bonding, will crystallize out upon cooling, while the nitrile remains in the mother liquor.

Issue 2: Carboxylic Acid Contamination

User Question: "My product has a lower melting point than reported, and I see a broad peak around 11-12 ppm in the proton NMR. How do I clean this?"

Technical Diagnosis: The broad singlet indicates the presence of 2-(2,5-dichlorophenyl)acrylic acid . This is a common byproduct if the hydrolysis conditions (pH/Temperature) were too harsh.

Corrective Strategy: Controlled Basic Wash

-

Protocol: Dissolve the crude solid in Ethyl Acetate.

-

The Wash: Wash with 5% aqueous Sodium Bicarbonate (

) .-

Why Bicarbonate? It is strong enough (

) to deprotonate the acrylic acid ( -

Why not Hydroxide? Strong bases (NaOH) can deprotonate the amide or initiate Michael addition on the vinyl group (nucleophilic attack), degrading your target product.

-

Issue 3: Spontaneous Polymerization (Gums/Yellowing)

User Question: "During rotary evaporation, my clear solution turned into a yellow gum that won't crystallize. What happened?"

Technical Diagnosis:

You likely triggered thermal polymerization . The vinyl group in acrylamides is reactive. Concentrating to dryness at high temperatures (

Corrective Strategy: Radical Inhibition

-

Temperature Control: Never heat the bath above 40°C.

-

Add Inhibitor: Add 100-200 ppm of 4-Methoxyphenol (MEHQ) or BHT to the organic solvent before evaporation. These scavenge free radicals and prevent chain propagation.

-

Rescue: If gumming occurs, redissolve in a minimum amount of acetone, filter through a short pad of silica (to trap oligomers), and re-attempt crystallization.

Part 2: Validated Purification Protocols

Protocol A: The "Standard" Recrystallization (High Purity)

Best for removing Nitrile and Inorganic Salts.

Reagents:

-

Crude Amide[1]

-

Solvent A: Toluene (Good solubility for aromatics, moderate polarity)

-

Solvent B: n-Heptane (Anti-solvent)

Step-by-Step:

-

Dissolution: Suspend crude solid in Toluene (5 mL per gram). Heat to 60°C. Do not boil.

-

Filtration: If insoluble particles remain (likely inorganic salts from synthesis), filter hot through a sintered glass funnel.

-

Precipitation: Slowly add n-Heptane dropwise to the warm solution until a persistent turbidity is observed.

-

Cooling: Allow the mixture to cool to room temperature slowly (over 2 hours) with gentle stirring. Then cool to 0-5°C for 1 hour.

-

Note: Rapid cooling traps the nitrile impurity inside the crystal lattice.

-

-

Isolation: Filter the white crystals. Wash with cold 1:3 Toluene:Heptane.

-

Drying: Vacuum dry at 35°C (Max). High heat will sublime the product or polymerize it.

Protocol B: The "Scavenger" Workup (Acid Removal)

Best for removing Hydrolysis byproducts (Carboxylic Acid).

Step-by-Step:

-

Dissolve crude reaction mixture in Ethyl Acetate .

-

Wash organic layer

with saturated -

Wash organic layer

with Brine (to remove trapped water). -

Dry over

(Anhydrous Sodium Sulfate).-

Avoid

if the amide is sensitive, as Magnesium is a Lewis acid that can coordinate with the amide oxygen.

-

-

Concentrate under reduced pressure (Bath < 40°C).

Part 3: Decision Logic & Workflow

The following diagram illustrates the logical flow for determining the correct purification strategy based on your analytical data (TLC/HPLC).

Caption: Decision matrix for selecting the appropriate purification module based on specific impurity detection.

Part 4: Summary of Chemical Properties

| Property | Data | Significance for Purification |

| Structure | Primary Amide, | H-bond donor/acceptor. Polar. |

| Solubility | Soluble in EtOAc, Acetone, DCM. Insoluble in Water, Heptane. | Allows for standard organic extraction and anti-solvent crystallization. |

| Reactivity | Terminal Alkene (Vinyl) | High risk of polymerization. Avoid heat >50°C. |

| Acidity | Neutral ( | Stable to mild base ( |

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General principles of amide hydrolysis and stability).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amide recrystallization and drying).

- Kumari, S., et al. (2014). "Green synthesis of primary amides from nitriles." Tetrahedron Letters, 55(39), 5394-5398. (Context on nitrile-to-amide conversion impurities).

-

Sigma-Aldrich. (2024). Acrylamide Stabilization and Storage Technical Bulletin. (Guidelines on preventing polymerization in acrylamide derivatives).

-

BenchChem. (2025). Purification methods for removing impurities from nitriles and amides. (General solvent selection for nitrile/amide separation).

Sources

Overcoming steric hindrance in 2-(2,5-Dichlorophenyl)prop-2-enamide reactions

Technical Support Center: 2-(2,5-Dichlorophenyl)prop-2-enamide

Welcome to the dedicated technical support center for 2-(2,5-Dichlorophenyl)prop-2-enamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this sterically demanding building block. The unique substitution pattern of this molecule—specifically the chlorine atom at the ortho-position—imposes significant steric constraints that can impede common transformations. This guide provides in-depth, field-proven troubleshooting advice and answers to frequently asked questions to help you achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: What makes 2-(2,5-Dichlorophenyl)prop-2-enamide so challenging to work with?

A: The primary challenge arises from severe steric hindrance. The chlorine atom at the C2 (ortho) position of the phenyl ring physically obstructs access to the reactive centers of the molecule: the amide nitrogen, the carbonyl carbon, and the vinylic system. This steric shield raises the activation energy for many common reactions, leading to sluggish or failed transformations under standard conditions.[1][2]

Q2: What are the primary electronic effects of the 2,5-dichloro substituents on the reactivity of the aromatic ring?

A: Halogens like chlorine exert two opposing electronic effects: they are deactivating through induction (pulling electron density from the ring via the sigma bond) but are ortho, para-directing through resonance (donating electron density via lone pairs).[3][4] However, due to the strong inductive withdrawal, the overall effect is deactivation, making the aromatic ring less susceptible to electrophilic substitution than benzene itself.[3][4] Should a reaction occur, it would be directed to the positions ortho and para to the chloro groups, though the inherent steric hindrance makes further substitution on this ring particularly difficult.

Q3: Can the amide group itself influence reactivity?

A: Absolutely. The amide group is generally considered a weak activating group and an ortho, para-director for electrophilic aromatic substitution.[4][5] However, its significant bulk can sterically favor substitution at the para position over the ortho position.[5] More importantly, in the context of reactions involving the propenamide moiety, the amide functionality is key. For instance, it can be hydrolyzed, reduced, or participate in coupling reactions, all of which are complicated by the molecule's steric profile.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during reactions with 2-(2,5-Dichlorophenyl)prop-2-enamide.

Problem 1: Low or No Yield in Amide Bond Formation with a Secondary Amine

You are attempting to perform a nucleophilic substitution at the carbonyl carbon (e.g., an aminolysis reaction to form a new amide with a bulky secondary amine) but observe only starting material or trace product.

Plausible Causes & Solutions

-

Cause A: Insufficiently Potent Activation Method. Standard coupling reagents like EDC/HOBt may not be effective enough to form an active ester that can be attacked by a hindered nucleophile.[1]

-

Solution: Employ more powerful coupling reagents known to overcome high activation energy barriers. Uronium or phosphonium-based reagents are the industry standard for challenging couplings.

-

| Reagent | Class | Key Advantage |

| HATU | Uronium | High reactivity, forms a highly active ester, often successful where others fail. |

| HBTU | Uronium | A classic, effective choice for hindered couplings. |

| PyBOP | Phosphonium | Excellent for suppressing racemization in chiral substrates and effective for hindered couplings. |

| COMU | Uronium | Considered one of the most powerful and fastest coupling reagents, particularly for challenging cases.[1] |

-

Cause B: Steric Repulsion Preventing Nucleophilic Attack. The physical bulk of both your substrate and the incoming amine prevents the necessary orbital overlap for bond formation.

-

Solution 1: Convert to a Less Hindered, More Reactive Intermediate. Acyl halides, particularly acyl fluorides, are smaller than the activated esters formed by coupling reagents and are highly reactive.[6] This two-step approach can circumvent the steric blockade.

-

Solution 2: Increase Kinetic Energy. Providing more energy to the system can help reacting molecules overcome the steric repulsion barrier.[1] High-boiling point solvents (e.g., DMF, NMP, or o-xylene) combined with elevated temperatures or the use of microwave irradiation can dramatically improve yields for stubborn couplings.[1][7]

-

Workflow: Troubleshooting Low Amide Coupling Yield

Caption: A decision tree for troubleshooting low-yield amide coupling reactions.

Protocol: Acyl Fluoride Formation for Hindered Coupling[6]

This protocol describes the in situ generation of the acyl fluoride from the corresponding carboxylic acid (obtained via hydrolysis of the starting amide), followed by reaction with the amine.

Part 1: Hydrolysis of 2-(2,5-Dichlorophenyl)prop-2-enamide

-

Materials: 2-(2,5-Dichlorophenyl)prop-2-enamide, 6M HCl, Dioxane.

-

Procedure:

-

Dissolve the starting amide in dioxane.

-

Add an equal volume of 6M HCl.

-

Heat the mixture to reflux (approx. 101°C) and monitor by TLC until all starting material is consumed.

-

Cool the reaction, extract the carboxylic acid with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Part 2: In Situ Acyl Fluoride Formation and Amidation

-

Materials: 2-(2,5-Dichlorophenyl)prop-2-enoic acid, Pyridine, Cyanuric fluoride (or alternative fluorinating agent like BTFFH), desired amine, anhydrous DCM.

-

Procedure:

-

Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid in anhydrous DCM.

-

Cool the solution to 0°C.

-

Add pyridine (1.1 eq) followed by the dropwise addition of cyanuric fluoride (0.5 eq).

-

Allow the reaction to stir at 0°C for 1 hour.

-

Add the desired sterically hindered amine (1.2 eq) to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated NaHCO₃ solution, separate the organic layer, and purify via standard methods (e.g., column chromatography).

-

Problem 2: Incomplete Michael Addition to the α,β-Unsaturated System

You are attempting to add a nucleophile (e.g., a thiol or a soft carbon nucleophile) to the β-carbon of the propenamide system, but the reaction is slow and incomplete.

Plausible Causes & Solutions

-

Cause A: Reduced Electrophilicity of the β-Carbon. The electron-donating character of the amide nitrogen can slightly reduce the electrophilicity of the Michael acceptor system compared to an analogous α,β-unsaturated ketone or ester.

-

Cause B: Steric Shielding of the Double Bond. The 2,5-dichlorophenyl group can restrict the trajectory of the incoming nucleophile, slowing the reaction rate.

Workflow: Enhancing Michael Addition Reactivity

Caption: Strategic approaches to optimize Michael addition reactions.

Advanced Methodologies for Highly Challenging Transformations

For cases where conventional methods repeatedly fail, more advanced and specialized techniques may be required.

Organoboron-Catalyzed Direct Amidation

For direct coupling between the corresponding carboxylic acid and an amine, certain organoboron compounds can catalyze the dehydrative condensation, often succeeding where other methods fail.[7] This approach avoids stoichiometric activators and is considered a greener alternative.[8]

-

Concept: A boronic acid catalyst, such as 4,5,6,7-tetrachlorobenzo[d][6][][10]dioxaborole, can activate the carboxylic acid, facilitating nucleophilic attack by the amine.[7] These reactions are typically run at high temperatures in a solvent like toluene or o-xylene with azeotropic removal of water.[7]

Grignard Reagent Addition to Isocyanates

When synthesizing highly substituted amides, a powerful but less common method is the addition of a Grignard reagent to an isocyanate.[10][11][12] This strategy completely redesigns the bond-forming step, avoiding the challenges of activating a hindered carboxylic acid.

-

Concept: This method forms the C-C bond adjacent to the carbonyl first, then introduces the N-acyl functionality. It is exceptionally robust for creating sterically congested amide bonds.[10][11][12]

References

-

Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. [Link]

-

Nishizawa, M., & Yamamoto, H. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]

-

Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. PubMed. [Link]

-

Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

-

LibreTexts Chemistry. (2022). 16.5: An Explanation of Substituent Effects. [Link]

-

Reddit. (2022). Do amides have a preference for para position as opposed to ortho position????[Link]

-

Blackmond, D. G., & Brown, D. B. (2015). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

-

Varghese, R. J., et al. (2023). Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation. RSC Publishing. [Link]

-

Organic Chemistry Portal. (2014). Amine synthesis by amide reduction. [Link]

-

LibreTexts Chemistry. (n.d.). Aromatic Compounds and Their Reactions 2. [Link]

-

NCERT. (n.d.). Amines. [Link]

-

Singh, S., et al. (2012). (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one. PMC. [Link]

-

Zhang, L., et al. (2021). Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via Nucleophilic Substitution and Favorskii Rearrangement. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. reddit.com [reddit.com]

- 6. blogs.rsc.org [blogs.rsc.org]

- 7. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. chimia.ch [chimia.ch]

- 11. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Support Center: Recrystallization Solvent Selection for 2-(2,5-Dichlorophenyl)prop-2-enamide

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the critical process of selecting an appropriate solvent system for the recrystallization of 2-(2,5-Dichlorophenyl)prop-2-enamide. Due to the absence of specific published recrystallization data for this exact molecule, this document outlines a rational, first-principles approach to solvent screening and optimization based on the compound's structural characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-(2,5-Dichlorophenyl)prop-2-enamide that influence solvent selection?

A1: The molecule's solubility is dictated by a balance between its two primary structural components:

-

2,5-Dichlorophenyl group: This bulky, non-polar aromatic ring significantly reduces the compound's solubility in polar solvents like water. The two chlorine atoms further contribute to its non-polar character.

-

Prop-2-enamide group: The amide functional group (-CONH-) is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature promotes solubility in more polar solvents.

Therefore, the ideal solvent will likely have an intermediate polarity to satisfy the "like dissolves like" principle, or a solvent pair will be required to fine-tune the polarity.

Q2: What is the guiding principle for selecting a recrystallization solvent?

A2: The fundamental principle of recrystallization is to identify a solvent (or solvent system) in which the compound of interest is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[1][2] This temperature-dependent solubility differential allows the compound to dissolve when heated and then crystallize in a purified form upon cooling, leaving impurities behind in the solution (mother liquor).[2][3]

Q3: Where should I start my solvent screening process for this compound?

A3: A logical starting point is to test a range of solvents with varying polarities. Based on the molecule's structure, alcohols, and moderately polar aprotic solvents are promising candidates. For instance, ethanol has been successfully used to recrystallize the structurally related compound N-(2,5-Dichlorophenyl)succinamic acid.[4] Lower carbon alcohols (C1-C5) are also effective for purifying acrylamide itself.[5]

Solvent Screening and Optimization

A systematic approach to solvent screening is crucial for efficiently identifying a suitable system. The following table provides a list of recommended starting solvents, ordered by decreasing polarity, along with the rationale for their inclusion.

| Solvent | Boiling Point (°C) | Polarity Index | Rationale for Screening |

| Ethanol | 78 | 5.2 | Successfully used for a structurally similar dichlorophenyl amide.[4] Good general-purpose solvent for moderately polar compounds.[6] |

| Isopropanol | 82 | 4.3 | A slightly less polar alcohol than ethanol, which may offer a better solubility profile.[5] |

| Acetonitrile | 82 | 6.2 | A polar aprotic solvent that can be very effective for recrystallizing amides.[7] |

| Acetone | 56 | 5.4 | A common, effective solvent for a wide range of organic compounds. Its low boiling point allows for easy removal. |

| Toluene | 111 | 2.4 | The aromatic nature of toluene may favorably interact with the dichlorophenyl ring, while its low polarity will likely require a co-solvent. |

| Ethyl Acetate | 77 | 4.3 | An ester of intermediate polarity, often used in combination with non-polar solvents like hexanes.[6] |

| Hexanes/Heptane | ~69 | 0.0 | A non-polar solvent, unlikely to be a good single solvent but excellent as an "anti-solvent" when paired with a more polar solvent in which the compound is soluble.[8] |

Experimental Protocol: Small-Scale Solvent Screening

-

Preparation: Place approximately 10-20 mg of your crude 2-(2,5-Dichlorophenyl)prop-2-enamide into several small test tubes.

-

Initial Solubility Test (Room Temperature): To each tube, add a different test solvent dropwise (e.g., 0.5 mL) and observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

-

Hot Solubility Test: Gently heat the test tubes that showed poor room temperature solubility in a water or sand bath. Continue to add the solvent in small portions until the solid just dissolves. A suitable solvent will dissolve the compound completely at or near its boiling point in a minimal amount of solvent.[3]

-

Cooling and Crystallization: Allow the clear, hot solutions to cool slowly to room temperature. A successful recrystallization will result in the formation of solid crystals.

-

Inducing Crystallization: If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath to induce nucleation.

-

Evaluation: The best solvent is the one that dissolves the compound when hot but yields a large quantity of crystals upon cooling.

Troubleshooting Guide

Q&A Troubleshooting

Q: My compound oiled out, forming a liquid layer instead of solid crystals. What should I do?

A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.

-

Immediate Action: Reheat the solution until the oil fully dissolves. Add a small amount of additional solvent to decrease the saturation point, then allow it to cool much more slowly. A slower cooling rate gives the molecules more time to align into a crystal lattice.

-

Alternative Strategy: Consider switching to a lower-boiling point solvent or using a solvent mixture. Adding a non-polar "anti-solvent" (like hexanes) to a solution of the compound in a more polar solvent (like ethanol or ethyl acetate) at room temperature can often induce crystallization.

Q: I've cooled the solution, even in an ice bath, but no crystals have formed. What's wrong?

A: This typically indicates either that the solution is not sufficiently supersaturated or that nucleation (the initial formation of crystals) is inhibited.

-

Induce Nucleation: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide a surface for crystals to begin forming. If you have a pure sample, adding a tiny "seed crystal" can also initiate crystallization.

-

Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then attempt to cool it again.

Q: My final yield of crystals is very low. How can I improve it?

A: A low yield can result from several factors:

-

Using too much solvent: The most common cause is dissolving the compound in an excessive amount of hot solvent. This keeps a significant portion of your compound dissolved even when the solution is cooled. To recover more product, you can evaporate some of the solvent from the mother liquor and cool it again to obtain a "second crop" of crystals.[3]

-

Premature crystallization: If the compound crystallizes too early during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.

-

Incomplete cooling: Ensure the flask has been thoroughly cooled, potentially in an ice bath, to minimize the solubility of the compound and maximize precipitation.

Logical Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting and optimizing a recrystallization solvent for 2-(2,5-Dichlorophenyl)prop-2-enamide.

References

-

ResearchGate. (2020). What is the best technique for amide purification?

-

YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.

-

Unknown. COMMON SOLVENTS FOR CRYSTALLIZATION.

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

-

Fisher Scientific. Acrylamide (White, Needle-like Crystals/Electrophoresis), Fisher BioReagents.

-

Ramu, A., & Rajendrakumar, K. (n.d.). Natural catalyst mediated ARGET and SARA ATRP of N-Isopropylacrylamide and Methyl acrylate.

-

Google Patents. (1967). US3324180A - Purification of acrylamide.

-

BenchChem. (n.d.). Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide.

-

Unknown. Recrystallization1.

-

Simon Fraser University. (n.d.). Experiment 2: Recrystallization.

-

Google Patents. (1976). US3951934A - Polymerization of acrylamide in the presence of water-soluble nitrogen compounds.

-

MDPI. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion.

-

Saraswathi, T., et al. (2011). N-(2,5-Dichlorophenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2693.

Sources

- 1. mt.com [mt.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. athabascau.ca [athabascau.ca]

- 4. N-(2,5-Dichlorophenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3324180A - Purification of acrylamide - Google Patents [patents.google.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

Addressing solubility issues of 2-(2,5-Dichlorophenyl)prop-2-enamide in aqueous media

Executive Summary: The Physicochemical Challenge

2-(2,5-Dichlorophenyl)prop-2-enamide presents a classic "brick dust" profile common in early-stage drug discovery intermediates. Its structure combines a polar primary amide headgroup with a highly lipophilic, rigid 2,5-dichlorophenyl tail.

-

The Problem: The intermolecular forces are dominated by strong crystal lattice energy (pi-stacking of the dichlorophenyl rings) and hydrogen bonding of the amide. This results in high melting points and negligible aqueous solubility (predicted < 10 µg/mL).

-

The Solution: Simple pH adjustment will fail because the amide is non-ionizable in the physiological range. Successful solubilization requires disrupting the crystal lattice using aprotic cosolvents (DMSO) followed by steric stabilization (Surfactants/Cyclodextrins) to prevent Ostwald ripening (precipitation) upon aqueous dilution.

Quick-Start: Standard Solubility Protocol

Step 1: Master Stock Preparation

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

-

Target Concentration: 10 mM to 50 mM.

-

Procedure:

-

Weigh solid compound into a glass vial (avoid polystyrene).

-

Add DMSO.

-

Critical Step: Vortex for 60 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Result: Clear, colorless solution.

-

Step 2: Aqueous Dilution (The "Crash" Point)

-

Direct dilution into water often fails. The hydrophobic effect drives the molecules to aggregate immediately.

-

Recommended Method: The "Solvent Shift" Technique.

-

Dilute the DMSO stock 10-fold into an intermediate solvent (e.g., PEG400 or Ethanol).

-